molecular formula C23H18N2O5S B15036062 (5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15036062
M. Wt: 434.5 g/mol
InChI Key: SLXQOEUZLHZIAX-RGEXLXHISA-N
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Description

(5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxyphenyl and phenylsulfanyl furan groups. Common reagents used in these reactions include ethyl iodide, phenylthiol, and furan derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with various biological targets are of significant interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible PVC.

    Cetylpyridinium chloride: An antiseptic compound used in mouthwashes and lozenges.

    Domiphen bromide: Another antiseptic compound with similar applications to cetylpyridinium chloride.

Uniqueness

What sets (5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione apart from these similar compounds is its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

(5Z)-1-(4-ethoxyphenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H18N2O5S/c1-2-29-16-10-8-15(9-11-16)25-22(27)19(21(26)24-23(25)28)14-17-12-13-20(30-17)31-18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,24,26,28)/b19-14-

InChI Key

SLXQOEUZLHZIAX-RGEXLXHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)SC4=CC=CC=C4)/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)C(=O)NC2=O

Origin of Product

United States

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